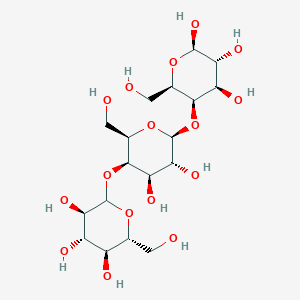
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol, also known as tetrahydronaphthalen-1-ol, is a synthetic compound with a wide range of applications in scientific research. It is an aromatic hydrocarbon that has been used in a variety of experiments in the fields of biochemistry, physiology, and pharmacology. Due to its unique properties, it has been used to study the mechanisms of action of drugs and other compounds, as well as to study the biochemical and physiological effects of certain substances.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol involves the reduction of a ketone intermediate followed by a Grignard reaction.
Starting Materials
3,4-Dichlorobenzaldehyde, Methylcyclohexanone, Mg, Bromobenzene, Ethyl acetate, Sodium sulfate, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Wate
Reaction
Step 1: Condensation of 3,4-Dichlorobenzaldehyde and Methylcyclohexanone in the presence of sodium hydroxide to form (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenone., Step 2: Reduction of the ketone intermediate using Mg and ethyl acetate to form (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol., Step 3: Preparation of the Grignard reagent by reacting bromobenzene with Mg in diethyl ether., Step 4: Addition of the Grignard reagent to the ketone intermediate in the presence of HCl to form the desired product., Step 5: Purification of the product using water and sodium sulfate.
Mécanisme D'action
The mechanism of action of (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenolphthalen-1-ol is not fully understood, but it is thought to act as a ligand, binding to a specific receptor in the body and activating it. It is also thought to interact with other molecules in the body, such as enzymes, to alter their activity and affect the biochemical and physiological processes in the body.
Effets Biochimiques Et Physiologiques
Tetrahydronaphthalen-1-ol has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety and depression, as well as to improve memory and cognitive performance. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the risk of cardiovascular disease. In addition, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrahydronaphthalen-1-ol has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications in scientific research. However, it also has some limitations. It is not very stable and can degrade over time, and it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research with (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenolphthalen-1-ol. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, research into its potential toxicological effects and its potential use as a drug delivery system could also be beneficial. Finally, further research into its synthesis method and its potential industrial applications could also be beneficial.
Applications De Recherche Scientifique
Tetrahydronaphthalen-1-ol has been used in a variety of scientific research applications, including drug discovery, pharmacology, biochemistry, and physiology. In drug discovery, it has been used to study the mechanisms of action of drugs and other compounds, which can help scientists develop new and more effective drugs. In pharmacology, it has been used to study the biochemical and physiological effects of certain substances, which can help researchers identify potential therapeutic targets. In biochemistry, it has been used to study the structure and function of proteins, and in physiology, it has been used to study the mechanisms of various physiological processes.
Propriétés
Numéro CAS |
167026-37-1 |
|---|---|
Nom du produit |
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol |
Formule moléculaire |
C₁₆H₁₄Cl₂O |
Poids moléculaire |
293.19 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



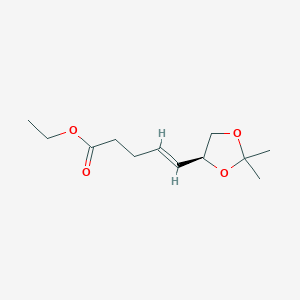
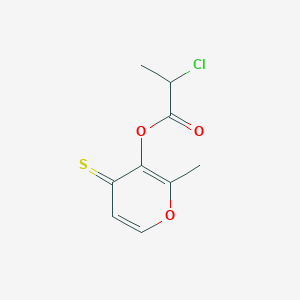
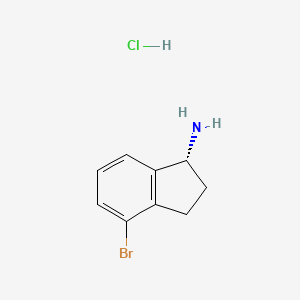
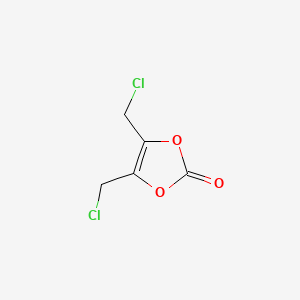
![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)
